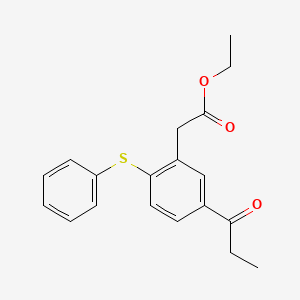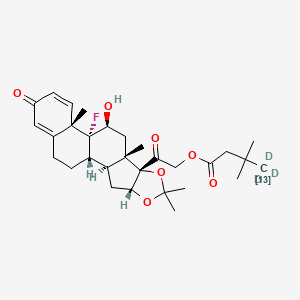
Triamcinolone Hexacetonide-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triamcinolone Hexacetonide-13CD3 is a synthetic glucocorticoid corticosteroid. It is a deuterated form of Triamcinolone Hexacetonide, which is commonly used for its anti-inflammatory properties. This compound is particularly significant in medical and scientific research due to its enhanced stability and unique isotopic labeling, which allows for more precise tracking in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triamcinolone Hexacetonide-13CD3 involves the incorporation of deuterium atoms into the molecular structure of Triamcinolone HexacetonideThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts .
Chemical Reactions Analysis
Types of Reactions
Triamcinolone Hexacetonide-13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Triamcinolone Hexacetonide-13CD3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of steroid metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of corticosteroids in the body.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Triamcinolone Hexacetonide-13CD3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The compound also inhibits the activity of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the production of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone Acetonide: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Triamcinolone Diacetate: A derivative used for its prolonged action in treating inflammatory conditions
Uniqueness
Triamcinolone Hexacetonide-13CD3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and elimination is crucial .
Properties
Molecular Formula |
C30H41FO7 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4,4,4-trideuterio-3,3-dimethyl(413C)butanoate |
InChI |
InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1/i1+1D3 |
InChI Key |
TZIZWYVVGLXXFV-KEECISBMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C)(C)CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


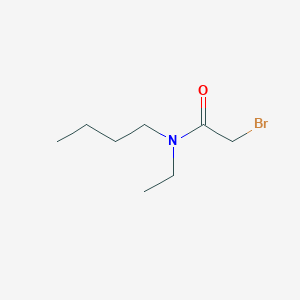
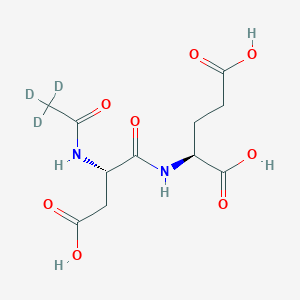
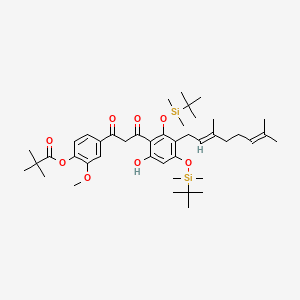
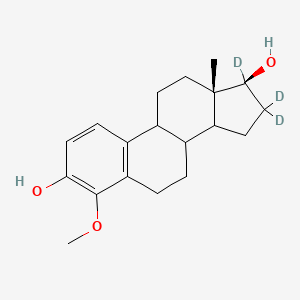

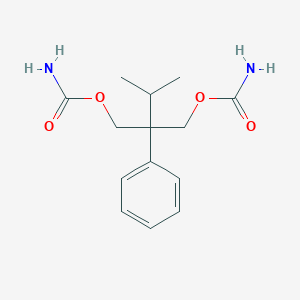
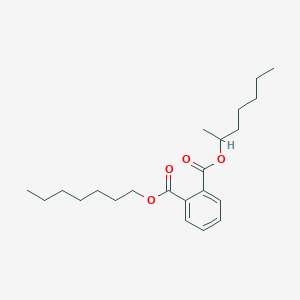

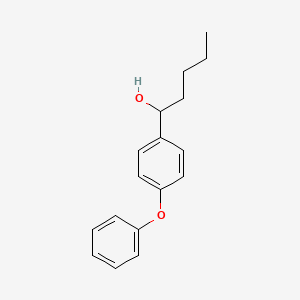
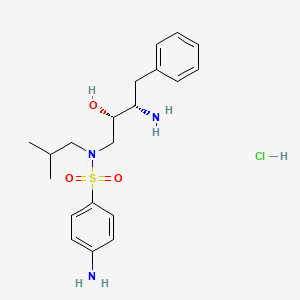

![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
